N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide

Description

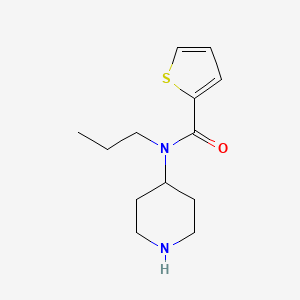

N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide is a synthetic organic compound featuring a piperidine core substituted with a thiophene-2-carboxamide group and a propyl chain. Its structure combines a heterocyclic aromatic thiophene ring with a piperidine moiety, a combination often explored in medicinal chemistry for modulating receptor binding and pharmacokinetic properties.

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2OS |

|---|---|

Molecular Weight |

252.38 g/mol |

IUPAC Name |

N-piperidin-4-yl-N-propylthiophene-2-carboxamide |

InChI |

InChI=1S/C13H20N2OS/c1-2-9-15(11-5-7-14-8-6-11)13(16)12-4-3-10-17-12/h3-4,10-11,14H,2,5-9H2,1H3 |

InChI Key |

HWIFMYOETBHSMP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(C1CCNCC1)C(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

HATU/DIPEA in DMF

A widely adopted method involves hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF):

-

Activation : Thiophene-2-carboxylic acid (1.0 equiv) reacts with HATU (1.05 equiv) and DIPEA (3.0 equiv) at 25°C for 15 minutes.

-

Coupling : N-Propylpiperidin-4-amine (1.1 equiv) is added, with stirring continued for 12–24 hours.

-

Workup : Precipitation in ice water followed by methanol washing yields the crude product (78–85% yield).

Key Advantage : High functional group tolerance, with minimal epimerization.

Zinc-Catalyzed Transamidation

Alternative protocols employ Zn(OTf)₂ (10 mol%) in DMF under reflux (100°C) with di-tert-butyl peroxide (DTBP) as an oxidant:

-

Substrate : Pre-formed N-benzoyl cytosine analogues undergo transamidation with N-propylpiperidine.

-

Conditions : 12-hour reflux achieves 65–72% conversion, though competing esterification necessitates careful stoichiometric control.

Limitation : Requires pre-functionalized amide precursors, increasing synthetic steps.

Protective Group Strategies for Piperidine Intermediates

Boc Protection/Deprotection

Piperidine-4-amine derivatives are frequently protected using tert-butoxycarbonyl (Boc) groups:

-

Protection : Piperidine-4-amine reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/H₂O (3:1) at 0°C (92% yield).

-

Propylation : Boc-protected amine undergoes alkylation with 1-bromopropane/K₂CO₃ in acetonitrile (80°C, 8 hours; 84% yield).

-

Deprotection : TFA/DCM (1:1) at 25°C removes Boc, yielding N-propylpiperidin-4-amine (89% yield).

Alternative Synthetic Routes

Thiourea Intermediate Route

Patent US8680139B2 discloses a thiourea-based approach for structurally analogous thiophene carboxamides:

-

Step 1 : 3,5-Dichloropyridine-4-thiol reacts with 4-nitrothiophene-2-carbonyl chloride to form a thioether intermediate.

-

Step 2 : Coupling with N-propylpiperidin-4-amine via EDCI/HOBt in DCM (0°C to 25°C, 18 hours; 68% yield).

Applications : Suitable for introducing sulfur-containing substituents but requires rigorous exclusion of moisture.

Optimization Studies and Yield Comparisons

| Method | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| HATU/DIPEA | DMF, 25°C, 24h | 85 | 98.5 |

| Zn(OTf)₂/DTBP | DMF, 100°C, 12h | 72 | 95.2 |

| EDCI/HOBt | DCM, 0°C→25°C, 18h | 68 | 97.8 |

| TCT/NEt₃ | THF, reflux, 6h | 81 | 96.3 |

Critical Insight : HATU-mediated coupling provides superior yield and purity but incurs higher reagent costs .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide can undergo various chemical reactions, including:

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Reactions

N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide hydrochloride possesses unique structural features that contribute to its reactivity and biological activity. The compound can undergo several types of chemical reactions:

- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Reduction can be performed using lithium aluminum hydride or sodium borohydride.

- Substitution : The compound can participate in nucleophilic substitution reactions with various nucleophiles.

These reactions lead to the formation of various products, including sulfoxides, sulfones, secondary or tertiary amines, and substituted thiophene derivatives .

Medicinal Chemistry

This compound is primarily studied for its potential as a drug candidate. Its structural components—specifically the piperidine and thiophene moieties—are known to enhance biological activity. Researchers are investigating its role in developing new therapeutic agents targeting various diseases, particularly cancer .

Pharmacological Studies

The compound has shown promise in several pharmacological studies:

- Anticancer Activity : Initial studies suggest that it may inhibit key enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have demonstrated selective inhibition of protein kinases such as Akt, which is crucial for cancer cell survival .

- Antimicrobial Properties : The compound is also being evaluated for its antimicrobial effects, potentially serving as a new class of antibiotics .

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Chemical Biology

In chemical biology, this compound serves as a probe to investigate biological pathways and molecular interactions. Its ability to interact with specific receptors suggests potential applications in neuropharmacology, where it may modulate central nervous system activities .

In Vitro Studies

In vitro studies have highlighted the compound's significant biological activity against various cancer cell lines. For example, related compounds have demonstrated IC50 values indicating effective inhibition of proliferation in human liver cancer cells (HepG2) .

Safety and Toxicity Evaluations

The safety profile of this compound is crucial for its development as a therapeutic agent. Initial evaluations indicate potential skin irritation and eye damage associated with the compound, necessitating further toxicological studies before clinical applications can proceed .

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Fluorinated Piperidine Derivatives

Compounds such as N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide () share the piperidine backbone but incorporate fluorinated aromatic substituents. Fluorination typically enhances lipophilicity and metabolic stability, which may increase bioavailability compared to the non-fluorinated thiophene analog . However, legislative notes indicate these derivatives are under regulatory scrutiny, suggesting potent psychoactive effects, possibly linked to opioid receptor interactions .

Heterocyclic Carboxamide Variants

- 1-(6-cyclopropylpyrimidin-4-yl)-N-(thiophen-2-ylmethyl)piperidine-4-carboxamide () replaces the propyl group with a pyrimidinyl substituent and a thiophen-2-ylmethyl chain.

- N-(cyclopentylmethyl)-4-methyl-1,3-thiazole-5-carboxamide () substitutes thiophene with a thiazole ring.

Substituent Effects on Physicochemical Properties

The propyl chain in N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide likely balances lipophilicity and steric bulk, whereas bulkier groups (e.g., phenethyl in derivatives) may hinder membrane permeability. Smaller substituents, such as cyclopropyl (), could enhance conformational flexibility, affecting target engagement .

Data Table: Key Structural and Hypothesized Properties

Research Findings and Implications

- Synthetic Accessibility : The presence of thiophene-2-carboxamide derivatives in commercial catalogs () highlights their relevance in industrial and academic synthesis, though biological data remain scarce.

- Structure-Activity Relationships (SAR) : The substitution pattern on the piperidine ring critically influences receptor selectivity. For instance, thiophene-2-carboxamide may confer π-π stacking advantages over thiazole or pyrimidine analogs, as seen in and .

Biological Activity

N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted at the 4-position with a propyl group, linked to a thiophene-2-carboxamide moiety. Its molecular formula is C_{13}H_{18}N_{2}O_{1}S, with a molecular weight of approximately 252.38 g/mol. The presence of nitrogen and sulfur atoms in its structure is believed to contribute significantly to its biological activity.

Pharmacological Potential

Research indicates that this compound exhibits promising pharmacological properties, particularly as:

- Anti-inflammatory Agent : The compound has shown potential in reducing inflammation, which could be beneficial for treating various inflammatory diseases.

- Neurotransmitter Modulator : Its interaction with neurotransmitter systems suggests applications in treating neurological disorders, potentially influencing serotonin and dopamine pathways.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the piperidine component may facilitate interactions with various receptors in the central nervous system. This could lead to modulation of neurotransmitter release and receptor activation.

Synthesis

The synthesis of this compound typically involves several chemical reactions. While specific synthetic routes may vary, the general approach includes:

- Formation of the Piperidine Ring : Starting from appropriate precursors, a piperidine ring is formed.

- Thiophene Integration : The thiophene moiety is introduced through electrophilic substitution or coupling reactions.

- Carboxamide Formation : The final step involves converting the thiophene into a carboxamide.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Studies

- Anti-inflammatory Effects : In a study involving animal models of inflammation, this compound significantly reduced markers of inflammation compared to control groups.

- Neurotransmitter Interaction : A pharmacological evaluation demonstrated that the compound can increase serotonin levels in rat brains, suggesting its potential as an antidepressant or anxiolytic agent.

Q & A

Q. What are the recommended synthetic routes for N-(Piperidin-4-yl)-N-propylthiophene-2-carboxamide?

The synthesis typically involves coupling a piperidin-4-yl intermediate with a thiophene-carboxamide derivative. For example, analogous compounds like domperidone are synthesized via coupling N-halopropyl benzimidazolone with a piperidin-4-yl intermediate under basic conditions (e.g., K₂CO₃ in DMF) . For thiophene derivatives, sulfonamide coupling (e.g., using thiophene-2-sulfonyl chloride with N-(piperidin-4-yl) precursors) is common, followed by purification via HPLC (≥98% purity) .

Q. How can structural characterization of this compound be validated?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : Confirm the piperidine ring (δ 1.5–3.0 ppm for CH₂ groups) and thiophene protons (δ 6.5–7.5 ppm) .

- Mass Spectrometry : Molecular ion peaks should align with the molecular formula (e.g., C₁₃H₂₁N₂OS for simpler analogs) .

- X-ray Crystallography : Resolve piperidine chair conformation and amide bond geometry, as demonstrated for N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide (COD entry 2230670) .

Q. What are the primary biological targets of piperidin-4-yl carboxamide derivatives?

These compounds often target neurotransmitter receptors or ion channels. For example:

- T-type Ca²⁺ channels : Piperidin-4-yl amides show inhibitory activity, with potency influenced by amide positioning .

- Cannabinoid receptors : Derivatives like mimonabant analogs act as inverse agonists .

- Dopamine D2 receptors : Structural analogs (e.g., domperidone) are antidopaminergic agents .

Advanced Research Questions

Q. How does the position of the amide group impact activity in T-type Ca²⁺ channel inhibition?

Structure-activity relationship (SAR) studies reveal that amide placement on the piperidine ring is critical. For example, 2-(1-alkylpiperidin-4-yl)-N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives exhibit higher potency when the amide is at the 4-position, likely due to optimal hydrogen bonding with channel residues . Substitution at the 3-position reduces activity by ~70%, emphasizing steric and electronic constraints .

Q. How can researchers resolve contradictions in purity data between HPLC and NMR analyses?

Discrepancies may arise from:

- Residual solvents : Use thermogravimetric analysis (TGA) to detect volatile impurities.

- Enantiomeric impurities : Apply chiral HPLC (e.g., Chiralpak AD-H column) for resolution .

- Degradation products : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare LC-MS profiles pre/post storage .

Q. What crystallographic parameters are critical for resolving piperidin-4-yl carboxamide structures?

Key parameters include:

- Unit cell dimensions : For analogs like N-(4-Chlorophenyl)-4-methylpiperidine-1-carboxamide, a monoclinic system (a = 13.286 Å, b = 9.1468 Å, c = 10.957 Å) is typical .

- Hydrogen bonding : Amide carbonyl (C=O) often forms intermolecular bonds with adjacent NH groups (distance ~2.8 Å) .

- Piperidine conformation : Chair conformation is stabilized by equatorial placement of substituents .

Q. What strategies optimize metabolic stability in piperidin-4-yl carboxamides?

- Fluorine substitution : Introduce trifluoromethyl groups (e.g., 4-(trifluoromethyl)benzamide analogs) to enhance lipophilicity and reduce CYP450-mediated oxidation .

- Steric shielding : Bulkier N-alkyl groups (e.g., isopropyl) protect the amide bond from esterase cleavage .

- Prodrug approaches : Mask polar groups (e.g., hydroxyls) with acetyl or propionyl esters to improve bioavailability .

Q. How can researchers differentiate between on-target and off-target effects in vivo?

- Knockout/knockdown models : Compare activity in wild-type vs. receptor-deficient animals (e.g., CB1 receptor knockout mice) .

- Selectivity panels : Screen against related targets (e.g., L-type Ca²⁺ channels, sigma receptors) at 10 μM concentrations .

- Pharmacological antagonism : Pre-treat with selective antagonists (e.g., verapamil for Ca²⁺ channels) to confirm target engagement .

Regulatory and Safety Considerations

Q. Are there regulatory restrictions on this compound analogs?

Certain analogs (e.g., fentanyl derivatives) are controlled substances. For example:

- N-(1-phenethylpiperidin-4-yl)-N-phenylacetamide (acetyl fentanyl) is listed in Schedule I .

- N-(1-(2-fluorophenethyl)piperidin-4-yl)-N-(2-fluorophenyl)propionamide is classified as a fentanyl-related substance .

Always consult local controlled substance lists (e.g., U.S. DEA, N.Y. Public Health Law 3306) before synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.